



Application Notes and Protocols: 1-Methylisatin as a Chemical Intermediate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **1-methylisatin** (also known as N-methylisatin), a versatile chemical intermediate with significant applications in pharmaceutical development, organic synthesis, and materials science.[1] Detailed protocols for its use in the synthesis of bioactive molecules are provided, along with key physicochemical data and visualizations of synthetic pathways.

Physicochemical Properties and Safety Information

1-Methylisatin is a methylated derivative of isatin, presenting as a light yellow to dark green crystalline powder.[1][2] Its core structure, 1-methylindole-2,3-dione, serves as a valuable scaffold for the synthesis of a wide array of heterocyclic compounds.[1][3]

Table 1: Physicochemical Data for 1-Methylisatin



Property	Value
CAS Number	2058-74-4
Molecular Formula	C ₉ H ₇ NO ₂
Molecular Weight	161.16 g/mol
Appearance	Light yellow to amber to dark green crystalline powder
Purity	≥ 97%
Melting Point	128 - 133 °C
Boiling Point	357 °C
Density	1.41 g/cm ³ at 25°C
Solubility	Soluble in DMF, slightly soluble in ethanol
LogP	~2.6

Safety Information: **1-Methylisatin** is classified as an acute toxicant (oral), skin irritant, and can cause serious eye damage. Appropriate personal protective equipment should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications in Chemical Synthesis

1-Methylisatin is a key building block in the synthesis of a variety of bioactive molecules and functional materials. Its reactivity at the C3-carbonyl group allows for diverse chemical transformations, making it a valuable precursor for:

- Pharmaceutical Agents: It is extensively used in the development of anti-cancer, antiinflammatory, antimicrobial, and antiviral compounds.
- Spirooxindoles: It is a common reactant for the synthesis of spirocyclic oxindoles, a class of compounds with significant pharmacological activities.



- Heterocyclic Compounds: Its structure is fundamental for creating a wide range of heterocyclic systems.
- Dyes and Pigments: It serves as a precursor in the manufacturing of dyes and pigments.
- Materials Science: It is explored in the development of novel polymers and coatings.

Experimental Protocols

The following protocols are examples of the synthetic utility of **1-methylisatin** and its precursors.

Protocol 1: Synthesis of **1-Methylisatin** via N-Methylation of Isatin

This protocol describes the direct N-methylation of isatin to yield **1-methylisatin**.

Workflow for N-Methylation of Isatin



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Caption: General workflow for the N-methylation of isatin.

Materials:

- Isatin (1.0 eq)
- Methyl iodide (1.5 eq)
- Calcium hydride (3 mmol per mmol of isatin) or Potassium Carbonate (K₂CO₃)
- Anhydrous Dimethylformamide (DMF)



- Ethyl acetate
- 2N HCl
- Water
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

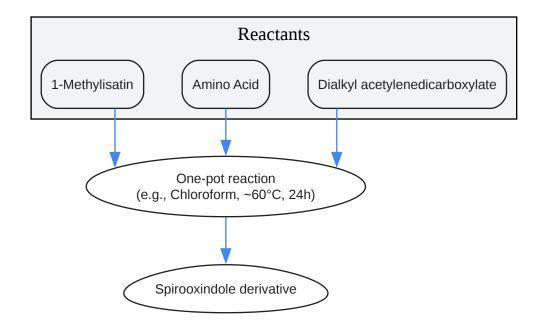
- A mixture of isatin (1 mmol), alkyl iodide (1.5 mmol), and calcium hydride (3 mmol) in DMF is stirred at 60 °C for 1 hour.
- Alternatively, a mixture of the isatin precursor, methyl iodide, and potassium carbonate in anhydrous DMF can be stirred at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, pour the reaction mixture into water and neutralize with 2N HCl.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer in vacuo.
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 20:80) as the eluent to afford the desired N-methylisatin.

Protocol 2: Synthesis of Spirooxindoles via Three-Component Reaction

1-Methylisatin is a key reactant in multicomponent reactions to generate molecular diversity, such as in the synthesis of spirooxindoles.

Workflow for Three-Component Spirooxindole Synthesis





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Caption: General workflow for a one-pot, three-component synthesis of spirooxindoles.

General Procedure: A one-pot, three-component reaction involving **1-methylisatin** (N-alkylisatins), an amino acid or other nucleophile, and a third component like dimethyl acetylenedicarboxylate can be carried out in a suitable solvent such as chloroform at elevated temperatures (e.g., ~60 °C) for 24 hours to yield novel spirooxindole derivatives. The specific conditions and reactants can be varied to produce a library of compounds.

Biological Activity and Applications in Drug Discovery

Derivatives of **1-methylisatin** exhibit a broad range of pharmacological activities, making this scaffold highly attractive for drug discovery programs.

Table 2: Reported Biological Activities of **1-Methylisatin** Derivatives



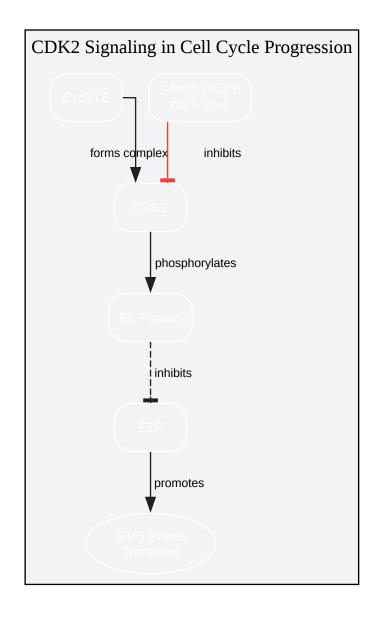
Activity	Target/Mechanism (if known)	Reference
Anticancer	Inhibition of kinases (e.g., CDK2), tubulin polymerization inhibition, apoptosis induction.	
Antimicrobial/Antifungal	Various mechanisms, often involving enzyme inhibition.	_
Antiviral	Inhibition of viral enzymes (e.g., SARS-CoV-2 main protease).	
Anti-inflammatory	Inhibition of inflammatory pathways.	-
Enzyme Inhibition	Potent and selective inhibition of carboxylesterases (CEs).	_

Inhibition of Carboxylesterases (CEs): **1-Methylisatin** is a potent and selective inhibitor of carboxylesterases, with reported Ki values of 38.2 μ M for hiCE and 5.38 μ M for hCE1. This inhibitory activity can be utilized in studies of drug metabolism.

Signaling Pathway: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Derivatives of isatin are being investigated as inhibitors of CDK2, a key regulator of the cell cycle, which is a promising target for cancer therapy.





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Caption: Inhibition of the CDK2 pathway by 5-methylisatin derivatives.

The design of novel 5-methylisatin derivatives has been guided by molecular docking to enhance binding affinity to the CDK2 active site. Key interactions include hydrogen bonds with GLU81 and LEU83, leading to the inhibition of CDK2 activity and subsequent blockage of the cell cycle at the G1/S transition. This mechanism highlights the potential of **1-methylisatin**-based compounds as anticancer agents.



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